molecular formula C33H25N3O4S B2577007 3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide CAS No. 391222-87-0

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide

Cat. No.: B2577007
CAS No.: 391222-87-0
M. Wt: 559.64
InChI Key: ZLZFCPNBISYQGT-UHFFFAOYSA-N
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Description

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, halogens, and various acids and bases. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

IUPAC Name

3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25N3O4S/c1-39-29-17-22-10-5-3-8-20(22)15-26(29)31(37)34-25-13-7-12-24(14-25)28-19-41-33(35-28)36-32(38)27-16-21-9-4-6-11-23(21)18-30(27)40-2/h3-19H,1-2H3,(H,34,37)(H,35,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZFCPNBISYQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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